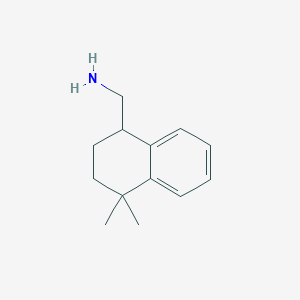

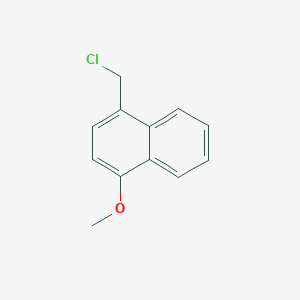

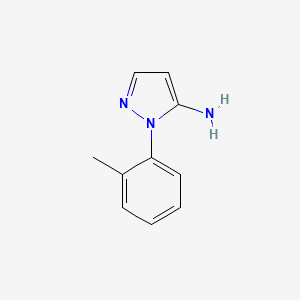

![molecular formula C10H7N3O B1417404 Pyrimido[1,2-a]benzimidazol-2(1H)-one CAS No. 24811-78-7](/img/structure/B1417404.png)

Pyrimido[1,2-a]benzimidazol-2(1H)-one

Descripción general

Descripción

Pyrimido[1,2-a]benzimidazol-2(1H)-one is a heterocyclic compound that features a fused ring system combining a pyrimidine ring and a benzimidazole ring

Mecanismo De Acción

Mode of Action

The mode of action of Pyrimido[1,2-a]benzimidazol-2(1H)-one involves its interaction with its targets, leading to changes at the molecular level. For instance, protonation (deuteration) and methylation of substituted 2-aminopyrimido[1,2-a]benzimidazoles take place at the N10 atom, while acylation by carboxylic acid anhydrides gives the 2-acylamino derivatives exclusively .

Biochemical Pathways

It’s known that 2-aminobenzimidazole reacts with α,β-unsaturated carboxylic acid chlorides or esters to give only pyrimido[1,2-a]benzimidazol-2(1h)-ones . This suggests that the compound may interact with biochemical pathways involving these reactions.

Result of Action

It’s known that the compound has been synthesized in reactions of schiff bases with selected nitriles containing an active methylene group . This suggests that the compound may have effects at the molecular level involving these reactions.

Análisis Bioquímico

Biochemical Properties

Pyrimido[1,2-a]benzimidazol-2(1H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are critical for cell growth and differentiation . Additionally, this compound can bind to DNA and RNA, potentially interfering with nucleic acid synthesis and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. By modulating the activity of key signaling molecules, this compound can induce cell cycle arrest and promote programmed cell death in cancer cells . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, acting as a competitive inhibitor and preventing substrate binding . This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, this compound can interact with transcription factors, inhibiting their ability to bind to DNA and regulate gene expression . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It can undergo degradation when exposed to extreme pH or high temperatures, which can affect its efficacy . Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound has been found to exert beneficial effects, such as reducing tumor growth and enhancing immune response . At higher doses, it can cause toxicity, leading to adverse effects such as liver damage and hematological abnormalities. These findings underscore the importance of careful dosage optimization in therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[1,2-a]benzimidazol-2(1H)-one typically involves the cyclocondensation of (benzimidazol-2-yl)cyanamide with β-diketones or β-ketoesters. This reaction proceeds in the presence of β-ketoenolates or nickel(2+) acetate, leading to the formation of 2-aminopyrimido[1,2-a]benzimidazole derivatives . Protonation and methylation of these derivatives occur at the N10 atom, while acylation by carboxylic acid anhydrides yields 2-acylamino derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Pyrimido[1,2-a]benzimidazol-2(1H)-one undergoes various chemical reactions, including:

Protonation and Deuteration: These reactions occur at the N10 atom of the compound.

Methylation: Methylation also takes place at the N10 atom.

Acylation: Acylation by carboxylic acid anhydrides results in the formation of 2-acylamino derivatives.

Common Reagents and Conditions

Nickel(2+) Acetate: Used as a catalyst in the cyclocondensation reaction.

β-Ketoenolates: Serve as reactants in the synthesis of 2-aminopyrimido[1,2-a]benzimidazole derivatives.

Carboxylic Acid Anhydrides: Employed in the acylation reactions.

Major Products

2-Aminopyrimido[1,2-a]benzimidazole Derivatives: Formed through cyclocondensation reactions.

2-Acylamino Derivatives: Result from acylation reactions.

Aplicaciones Científicas De Investigación

Pyrimido[1,2-a]benzimidazol-2(1H)-one has a wide range of applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly in the treatment of various diseases.

Materials Science:

Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

Comparación Con Compuestos Similares

Similar Compounds

Imidazo[1,2-a]pyrimidine: This compound shares a similar fused ring system and is also of significant interest in synthetic chemistry.

Benzimidazole Derivatives: These compounds have a benzimidazole ring and exhibit a wide range of pharmacological activities.

Uniqueness

Pyrimido[1,2-a]benzimidazol-2(1H)-one is unique due to its specific structural arrangement, which combines the properties of both pyrimidine and benzimidazole rings.

Propiedades

IUPAC Name |

1H-pyrimido[1,2-a]benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-9-5-6-13-8-4-2-1-3-7(8)11-10(13)12-9/h1-6H,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRYCLMZDYFCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C=CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474305 | |

| Record name | Pyrimido[1,2-a]benzimidazol-2(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24811-78-7 | |

| Record name | Pyrimido[1,2-a]benzimidazol-2(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to Pyrimido[1,2-a]benzimidazol-2(1H)-ones?

A1: One common approach involves the cyclization of 2-aminobenzimidazole with various bifunctional carboxylic acid derivatives. For instance, reacting 2-aminobenzimidazole with α,β-unsaturated carboxylic acid chlorides or esters yields Pyrimido[1,2-a]benzimidazol-2(1H)-ones. [] Another method utilizes the reaction of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole. []

Q2: Can you elaborate on the use of solid-phase synthesis for creating Pyrimido[1,2-a]benzimidazol-2(1H)-one derivatives?

A2: Yes, researchers have explored solid-phase synthesis utilizing resin-bound 3-(2-aminophenylamino)-2-seleno-esters as building blocks. [] This method allows for the creation of diverse this compound analogs through condensation reactions with various reagents like isothiocyanates and α-amino acids. The selenium resin acts as both a linker and a building block, ultimately facilitating the formation of a double bond within the target molecule upon cleavage.

Q3: Are there studies investigating the biological activity of this compound derivatives?

A3: Research suggests that some this compound derivatives, particularly those with a 2-(trifluoromethyl) substituent, exhibit promising DNA-topoisomerase I inhibitory activity. [] This finding highlights the potential of these compounds as leads for further development in the context of anti-cancer therapies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

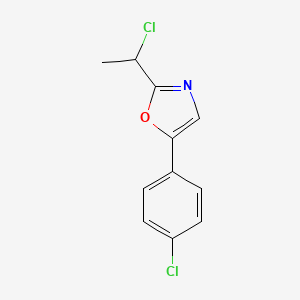

![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417321.png)

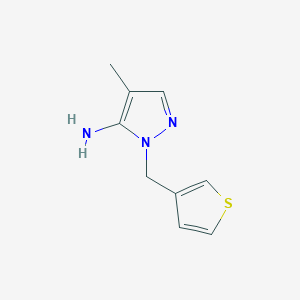

![6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417324.png)

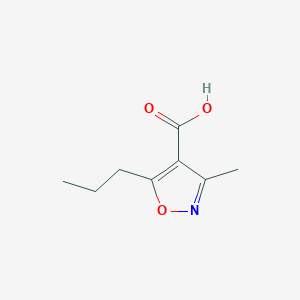

![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)

![[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid](/img/structure/B1417341.png)